8,9,10,11-Tetrahydrodibenz(a,h)acridine
Overview
Description
8,9,10,11-Tetrahydrodibenzo[A,H]acridine is a heterocyclic aromatic compound with the molecular formula C21H17N It is a derivative of acridine, characterized by the presence of two benzene rings fused to an acridine core
Scientific Research Applications
8,9,10,11-Tetrahydrodibenzo[A,H]acridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-Tetrahydrodibenzo[A,H]acridine typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine with aromatic aldehydes under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 8,9,10,11-Tetrahydrodibenzo[A,H]acridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
8,9,10,11-Tetrahydrodibenzo[A,H]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 8,9,10,11-Tetrahydrodibenzo[A,H]acridine, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Mechanism of Action
The mechanism of action of 8,9,10,11-Tetrahydrodibenzo[A,H]acridine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can inhibit the activity of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 8,9,10,11-Tetrahydrodibenzo[A,H]acridine, known for its use in dye production and as an antiseptic.
9,10-Dihydroacridine: A reduced form of acridine with different chemical properties.
Dibenz[a,h]acridine: A structurally related compound with potential carcinogenic properties.
Uniqueness
8,9,10,11-Tetrahydrodibenzo[A,H]acridine is unique due to its tetrahydro structure, which imparts different chemical reactivity and biological activity compared to its fully aromatic counterparts. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-3-7-17-14(5-1)11-12-20-19(17)13-16-10-9-15-6-2-4-8-18(15)21(16)22-20/h1,3,5,7,9-13H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBXPQHUZPTKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)N=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393564 | |
Record name | 8,9,10,11-Tetrahydrodibenzo[a,h]acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97135-12-1 | |
Record name | 8,9,10,11-Tetrahydrodibenzo[a,h]acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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